molecular formula C6H7BrN2 B091577 2-Bromophenylhydrazine CAS No. 16732-66-4

2-Bromophenylhydrazine

Cat. No.: B091577
CAS No.: 16732-66-4
M. Wt: 187.04 g/mol
InChI Key: ZWMQVBSLMQSMDH-UHFFFAOYSA-N
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Description

2-Bromophenylhydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylhydrazine can be synthesized starting from 2-bromoaniline. The process involves several steps:

Industrial Production Methods: In industrial settings, the preparation of this compound often involves similar steps but optimized for large-scale production. The use of concentrated hydrochloric acid and zinc powder as reducing agents is common due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Bromophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromophenylhydrazine is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

2-Bromophenylhydrazine can be compared with other phenylhydrazine derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic and research applications .

Properties

IUPAC Name

(2-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQVBSLMQSMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168276
Record name 2-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-66-4
Record name (2-Bromophenyl)hydrazine
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Record name 2-Bromophenylhydrazine
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Record name 16732-66-4
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Record name 2-Bromophenylhydrazine
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Record name 2-bromophenylhydrazine
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Synthesis routes and methods

Procedure details

15 g 2-bromophenylhydrazine hydrochloride are suspended in 400 ml of toluene and combined with 240 ml of 1 N sodium hydroxide solution. The mixture is stirred for 1 hour and the phases are separated. The organic phase is dried on magnesium sulphate and the solvents are eliminated in vacuo. The crude product thus obtained is further reacted directly.
Name
2-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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